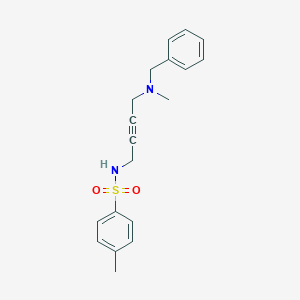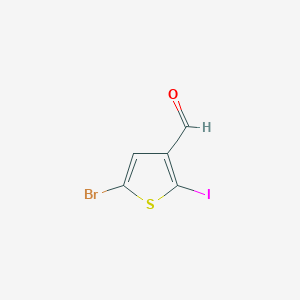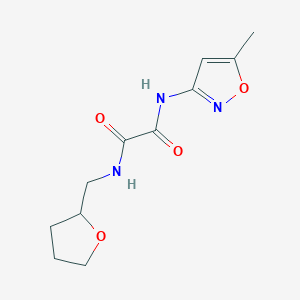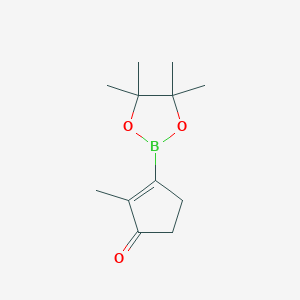![molecular formula C21H17N3O B2995280 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide CAS No. 404831-36-3](/img/structure/B2995280.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound belongs to, have been reported to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with various targets in the body, leading to their diverse pharmacological effects . For instance, some benzimidazole derivatives have been found to activate human glucokinase (GK), an enzyme that plays a key role in the regulation of carbohydrate metabolism .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biochemical pathways due to their diverse pharmacological activities . For instance, benzimidazole derivatives that activate human glucokinase can affect the carbohydrate metabolism pathway .
Pharmacokinetics
Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been associated with a wide range of effects due to their diverse pharmacological activities . For instance, benzimidazole derivatives that activate human glucokinase can help regulate blood glucose levels .
Action Environment
Benzimidazole derivatives have been reported to be generally considered air stable and thermally stable up to 200 °C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide typically involves the condensation of 2-aminobenzimidazole with 3-(chlorosulfonyl)benzoic acid, followed by reaction with 2-methylbenzoyl chloride . The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors to ensure consistency and high yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while nucleophilic substitution can yield various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with similar antimicrobial properties.
2-Phenylbenzimidazole: Another benzimidazole derivative with potential anticancer activity.
Benzimidazole N-oxides: Oxidized derivatives with enhanced biological activity.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-7-2-3-10-17(14)21(25)22-16-9-6-8-15(13-16)20-23-18-11-4-5-12-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZUSCRJGATZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2995201.png)

![N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2995206.png)
![N-benzyl-2-{[4-(2-methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2995207.png)
![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)


![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)
![2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B2995215.png)

![9-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydro-1H-benzo[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12(2H)-one](/img/structure/B2995218.png)

